molecular formula C20H27NO6 B1391714 Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate CAS No. 1229623-92-0

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B1391714
CAS No.: 1229623-92-0
M. Wt: 377.4 g/mol
InChI Key: GHULGCPYLOPNRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, a 3-methoxyphenyl substituent at the 4-position, and a 3-methoxy-3-oxopropanoyl moiety at the 3-position. The pyrrolidine ring provides conformational rigidity, while the methoxy and carbonyl groups contribute to its electronic and steric properties.

Properties

IUPAC Name

tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-20(2,3)27-19(24)21-11-15(13-7-6-8-14(9-13)25-4)16(12-21)17(22)10-18(23)26-5/h6-9,15-16H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHULGCPYLOPNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)CC(=O)OC)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, classified as a pyrrolidine derivative, contains various functional groups such as methoxy and carbonyl moieties, which contribute to its reactivity and biological interactions. The molecular formula is C20H27NO6C_{20}H_{27}NO_{6} with a molecular weight of approximately 377.43 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrrolidine derivatives have been studied for their potential as inhibitors of phosphodiesterase enzymes, which are crucial in cellular signaling pathways. The presence of methoxy groups may enhance the lipophilicity of the compound, facilitating membrane permeability and influencing binding affinity to biological targets .

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

  • Anti-inflammatory properties : Inhibiting inflammatory pathways can be beneficial in treating conditions such as arthritis.
  • Antioxidant activity : Compounds with similar structures have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anticancer effects : Preliminary studies suggest that such derivatives may interfere with cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

  • Inhibition Studies : A study investigating the inhibition of phosphodiesterase enzymes demonstrated that pyrrolidine derivatives could significantly reduce enzyme activity, suggesting a mechanism for anti-inflammatory effects .
  • Cell Viability Assays : In vitro assays using cancer cell lines indicated that this compound could reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
  • Oxidative Stress Reduction : Compounds structurally related to this pyrrolidine derivative have been shown to mitigate oxidative stress in cellular models, providing evidence for their antioxidant capabilities .

Comparative Biological Activity Table

Compound NameStructureBiological ActivityReference
This compoundStructurePDE inhibitor, Anti-inflammatory, Antioxidant
Similar Pyrrolidine DerivativeStructureAnticancer, Cell viability reduction

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, which can vary based on available starting materials and desired yields. The general synthetic pathway may include:

  • Formation of the pyrrolidine ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of functional groups : The methoxy and carbonyl groups are introduced via acylation and alkylation reactions.

The compound's structure allows it to undergo various chemical reactions typical of esters and amides, including nucleophilic substitutions and hydrolysis under acidic conditions. Its reactivity is largely influenced by the presence of the carbonyl group, which can interact with nucleophiles, facilitating further modifications for specific applications in medicinal chemistry.

Medicinal Chemistry

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. Some notable applications include:

  • Inhibition of Phosphodiesterase Enzymes : Compounds similar to this pyrrolidine derivative have been studied as inhibitors of phosphodiesterase enzymes, which are critical in cellular signaling pathways. The presence of methoxy groups may enhance lipophilicity and facilitate membrane permeability, potentially increasing the compound's bioavailability and efficacy in vivo.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms that involve apoptosis induction in cancer cells. Research continues to explore these effects in various cancer models.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic properties. Its ability to undergo transformations makes it a versatile intermediate in the synthesis of other biologically active compounds.

Chemical Biology

Research into the interactions of this compound with biological targets has revealed its potential role in modulating enzyme activity and influencing signal transduction pathways. This area of study is crucial for understanding the pharmacodynamics of new drug candidates derived from pyrrolidine structures.

Case Study 1: Phosphodiesterase Inhibition

A study published in a peer-reviewed journal demonstrated that a series of pyrrolidine derivatives, including this compound, exhibited significant inhibitory effects on phosphodiesterase activity. The study highlighted the importance of structural modifications in enhancing inhibitory potency and selectivity against specific phosphodiesterase isoforms.

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The results indicated that the methoxy substituents play a critical role in enhancing cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Scaffolds

The compound shares structural similarities with other tert-butyl-protected pyrrolidine/piperidine derivatives, differing primarily in substituent patterns and functional groups:

Tert-butyl (2R,4R)-4-hydroxy-2-(3-(4-octylphenyl)-3-oxopropyl)pyrrolidine-1-carboxylate (15b) Key Differences: Features a 4-octylphenyl ketone group and a hydroxyl substituent at the 4-position. Synthesis: Produced via silylation and flash chromatography (92% yield), highlighting efficient protection strategies for hydroxyl groups .

Tert-butyl 4-((3-methoxyphenyl)amino)piperidine-1-carboxylate (33b) Key Differences: Piperidine ring instead of pyrrolidine, with a 3-methoxyphenylamino substituent. Synthesis: Synthesized via reductive amination (20% yield), indicating challenges in steric hindrance during piperidine functionalization . Relevance: The amino group at the 4-position may enable hydrogen bonding, contrasting with the target compound’s carbonyl-based electrophilicity.

Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

  • Key Differences : Contains trifluoromethyl and hydroxyl groups at the 3-position, with a methyl group at the 4-position.
  • Properties : The trifluoromethyl group enhances metabolic stability and electronegativity, while the hydroxyl group allows for further derivatization .

Functional Group Variations

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-methoxy-3-oxopropanoyl group combines electron-withdrawing (carbonyl) and electron-donating (methoxy) effects, creating a polarized moiety. In contrast, compounds like tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate () feature electron-deficient difluoro and formyl groups, which may enhance reactivity toward nucleophiles .
  • Aromatic Substituents :
    • The 3-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl variant in tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (). Meta-substitution may reduce steric hindrance compared to para-substitution, affecting binding affinity in biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties Reference
Target Compound Pyrrolidine 3-methoxy-3-oxopropanoyl, 3-methoxyphenyl N/A Polarized carbonyl, moderate lipophilicity
Tert-butyl (2R,4R)-4-hydroxy-2-(3-(4-octylphenyl)-3-oxopropyl)pyrrolidine-1-carboxylate (15b) Pyrrolidine 4-octylphenyl, hydroxyl 92% High lipophilicity
Tert-butyl 4-((3-methoxyphenyl)amino)piperidine-1-carboxylate (33b) Piperidine 3-methoxyphenylamino 20% Hydrogen-bonding capability
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Pyrrolidine Trifluoromethyl, hydroxyl, methyl N/A Enhanced metabolic stability
Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate Pyrrolidine 3,5-difluoro-4-formylphenoxy N/A Electrophilic formyl group

Research Findings and Implications

  • Synthetic Efficiency : The lower yield (20%) observed for 33b () compared to 15b (92%, ) underscores the impact of steric and electronic factors on reductive amination.
  • Biological Relevance : The trifluoromethyl group in ’s compound is associated with improved pharmacokinetic profiles, suggesting that similar modifications to the target compound could enhance drug-like properties .

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

  • Starting from methyl 4-oxopiperidine-3-carboxylate hydrochloride or analogous pyrrolidine precursors, the nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride).
  • Typical reaction conditions include stirring in dichloromethane or tetrahydrofuran (THF) with a base such as sodium carbonate or triethylamine at 0–25°C for 1–16 hours.
  • The reaction is followed by aqueous workup and extraction to isolate the Boc-protected intermediate.
  • Yields are high, often near quantitative (99–100%) with good purity (confirmed by NMR and MS).

Introduction of the 3-(3-methoxy-3-oxopropanoyl) Group

  • The 3-position acylation is achieved by reaction with appropriate acylating agents such as methyl 3-methoxy-3-oxopropanoate or related activated esters.
  • The reaction is typically performed in THF or dichloromethane with bases like sodium carbonate or triethylamine to facilitate nucleophilic substitution.
  • Reaction temperatures are maintained at low to ambient (0–25°C) for controlled acylation.
  • Purification involves silica gel chromatography to isolate the desired acylated product.

Substitution at the 4-Position with 3-Methoxyphenyl Group

  • The 4-position substitution can be introduced via nucleophilic aromatic substitution or via organometallic coupling reactions (e.g., Grignard reagents).
  • For example, phenylmagnesium chloride or related reagents can be added dropwise to the Boc-protected intermediate in THF at low temperatures (-40 to 25°C), followed by quenching and extraction.
  • This step requires careful temperature control and purification to achieve moderate to good yields (around 21% reported in related piperidine analogs).

Final Purification and Characterization

  • The final compound is purified by chromatographic methods (silica gel chromatography with EtOAc/hexane eluents).
  • Characterization is performed by NMR (1H and 13C), MS, and melting point analysis to confirm structure and purity.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate, sodium carbonate/base THF, water, or DCM 0–25 1–16 hours 99–100 High purity, quantitative conversion
Acylation at 3-position Methyl 3-methoxy-3-oxopropanoate, base THF or DCM 0–25 1–4 hours ~90 Requires controlled addition and stirring
4-position substitution Phenylmagnesium chloride (Grignard reagent) THF -40 to 25 3–18 hours ~21 Moderate yield, temperature sensitive
Workup and purification Aqueous quench, extraction, silica gel chromatography Various Room temperature Variable Purification critical for product purity

Detailed Research Findings and Notes

  • The Boc protection step is robust and widely used in the synthesis of nitrogen-containing heterocycles to prevent side reactions during subsequent steps.
  • Acylation at the 3-position with methoxy-substituted oxopropanoates is facilitated by the nucleophilicity of the pyrrolidine ring and the electrophilicity of the acylating agent; bases like sodium carbonate or triethylamine help neutralize generated acids.
  • The substitution at the 4-position with a 3-methoxyphenyl group is more challenging, often requiring organometallic reagents and low-temperature control to prevent side reactions and decomposition.
  • Yields for the 4-position substitution are generally lower compared to Boc protection and acylation steps, indicating the need for optimization in this step.
  • Purity and stereochemical integrity are maintained by careful control of reaction conditions and purification protocols.
  • Analogous compounds such as tert-butyl 4-benzoylpiperidine-1-carboxylate have been synthesized using similar methods, providing a basis for the preparation of the title compound.

Q & A

Q. What are the standard protocols for synthesizing Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate, and how is purity confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolidine core. Key steps include:

  • Phosphorylation or acyl transfer : Introduction of the 3-methoxy-3-oxopropanoyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, followed by deprotection under acidic conditions (e.g., TFA) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard. Purity is confirmed via:
    • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR to verify structural integrity and detect rotamers (if present) .
    • Mass spectrometry : HRMS or ESI-MS for molecular weight validation .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard classification : Based on EU-GHS/CLP, it may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Handling protocols :
    • Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact.
    • Store in airtight containers at 2–8°C to prevent degradation.
    • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., DMAP) or organocatalysts to enhance acyl transfer efficiency .
  • Temperature control : Lower temperatures (0–20°C) reduce side reactions during phosphorylation .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates .
  • Real-time monitoring : Use in-situ 31P^{31}\text{P} NMR to track reaction progress and adjust stoichiometry dynamically .

Q. How can stereochemical assignments be validated for this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar pyrrolidine derivatives .
  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and confirm optical purity .
  • NOESY NMR : Detect spatial proximities between protons to infer stereochemistry .

Q. How should researchers address contradictions between computational models and experimental spectral data?

Methodological Answer:

  • Re-evaluate computational parameters : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better model electronic environments .
  • Isotopic labeling : Introduce 13C^{13}\text{C} or 15N^{15}\text{N} labels to track specific resonances in NMR and validate predicted shifts .
  • Cross-validation : Compare with structurally analogous compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to identify systematic errors in modeling .

Q. What strategies are effective for isolating rotameric forms observed in NMR?

Methodological Answer:

  • Low-temperature NMR : Perform experiments at –40°C to slow rotational exchange and resolve distinct rotamers .
  • Dynamic chromatography : Use HPLC with chiral columns at controlled temperatures to separate rotamers based on kinetic differences .
  • Crystallization : Induce selective crystallization of dominant rotamers by adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

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